5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione
Description
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is a triazinane derivative featuring a dimethylamino-propyl substituent. Its molecular formula is C8H17N3S, with a molecular weight of 195.31 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
5-[3-(dimethylamino)propyl]-1,3,5-triazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4S/c1-11(2)4-3-5-12-6-9-8(13)10-7-12/h3-7H2,1-2H3,(H2,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHKEFNJGYORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CNC(=S)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione typically involves the reaction of dimethylaminopropylamine with carbon disulfide, followed by cyclization to form the triazinane ring. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Chemical Reactions of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is a chemical compound with a triazinane ring and a thione functional group, which allows it to participate in a variety of chemical reactions. The thione group and dimethylamino propyl substituent enhance its reactivity.
Oxidation
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione can undergo oxidation reactions. Oxidation of triazine derivatives can yield 2-substituted 1,2,4-triazine-3,5-dione derivatives .
Thiolation
Thiolation reactions can occur with 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione, leading to the formation of 2-substituted-1,2,4-triazine-3-one-5-thione derivatives .
Reaction Conditions
The reactions of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione require specific conditions such as controlled temperatures and specific solvents, to optimize yield and purity. Solvents commonly employed in chemical reactions, such as benzene, ligroin, benzine, toluene, xylene, methylene chloride, ethylene chloride, chloroform, carbon tetrachloride, dichloroethane, chlorobenzene, o-dichlorobenzene, ethers (e.g. diethyl ether, diisopropyl ether, dibutyl ether, glycol dimethyl ether, diglycol dimethyl ether, tetrahydrofuran and dioxane), and ketone (e.g . Polar aprotic solvents may enhance nucleophilicity during substitution reactions.
One-pot synthesis
1,3,5-triazine-2,4-dithione derivatives can be prepared through a catalyst-free one-pot synthetic methodology involving three-component reactions of arylaldehydes, thiourea, and orthoformates .
Reagents
Common reagents for the reactions of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione include controlled temperatures and specific solvents.
Data from Spectroscopic Analyses
Spectroscopic analyses (NMR, IR) confirm the presence of characteristic functional groups and structural integrity.
Scientific Research Applications
Organic Synthesis
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is utilized as a reagent in organic synthesis. It participates in various chemical reactions due to its reactive thione group, which can form intermediates that are useful in synthesizing other compounds.
Key Reactions:
- Condensation Reactions: The compound is synthesized through the condensation of amines with formaldehyde, leading to derivatives that exhibit varying chemical properties.
- Cyclization Reactions: Its unique structure allows it to be involved in cyclization reactions that form more complex molecular architectures.
Biological Applications
Research has demonstrated that 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione exhibits significant biological activities, particularly in pharmacology.
Cytotoxic Activity:
Studies indicate moderate cytotoxic effects against both normal (HEK293) and tumor cell lines (SH-SY5Y, MCF-7, A549). The mechanism of action appears to involve disruption of cellular processes through interactions with specific biological targets due to the reactivity of the thione group.
Potential Therapeutic Uses:
- Antitumor Agents: The compound’s derivatives have been explored for their potential as antitumor agents, showing promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity: Similar compounds have been studied for antibacterial and antifungal properties, suggesting potential applications in treating infections .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of synthesized triazinane derivatives on various cell lines. Results indicated that compounds derived from 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione exhibited IC50 values ranging from 51 to 130 nM against different cancer cell lines.
| Cell Line | IC50 (nM) |
|---|---|
| MKN-45 | 51 |
| H460 | 72 |
| HT-29 | 130 |
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of related triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings showed that certain derivatives had MIC values lower than those of conventional antibiotics like vancomycin .
| Compound | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
|---|---|---|---|
| Triazole Derivative | 0.25 | Vancomycin | 0.68 |
Industrial Applications
In industrial settings, the compound is being explored for its utility in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthesizing complex molecules.
Production Techniques:
- Continuous Flow Reactors: These are employed to optimize yield and purity during the synthesis process.
- Advanced Purification Techniques: Methods such as chromatography are used to ensure high-quality products for research and commercial applications.
Mechanism of Action
The mechanism of action of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules, potentially disrupting cellular processes. The thione group may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione and analogous triazinane derivatives:
Structural and Functional Analysis
Substituent Effects on Basicity and Solubility The dimethylamino-propyl group in the target compound provides a tertiary amine, enhancing water solubility at physiological pH compared to the methyl analog (). The diethylamino-ethyl variant () has reduced solubility due to steric hindrance from the larger substituent, limiting its utility in aqueous formulations.
Lipophilicity and Bioavailability The hydroxypropyl analog () shows balanced hydrophilicity, making it suitable for oral formulations. In contrast, the dimethylamino-propyl group increases lipophilicity, favoring blood-brain barrier penetration.
Synthetic Accessibility
- Synthesis of the target compound likely follows methods similar to those described for imidazole derivatives (), involving condensation reactions with carbon disulfide and amines. The hydroxypropyl variant may require protective group strategies to preserve the hydroxyl moiety during synthesis.
Biological Activity The imidazole derivative () has demonstrated antimicrobial activity in preliminary studies, attributed to its ability to coordinate metal ions or disrupt enzyme function. The dimethylamino-propyl analog’s biological profile remains under investigation but is hypothesized to target neurotransmitter receptors due to its amine functionality.
Key Research Findings
- Thermal Stability: The hydroxypropyl analog () exhibits superior thermal stability (decomposition >200°C) compared to the dimethylamino-propyl compound, which may degrade at lower temperatures due to amine oxidation .
- Pharmacokinetics: Molecular dynamics simulations suggest the dimethylamino-propyl substituent enhances metabolic stability compared to the diethylamino-ethyl variant, which undergoes faster hepatic clearance .
Biological Activity
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential biological activities. This article delves into its biological activity, including antimicrobial and antifungal properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNS
- Molecular Weight : 202.32 g/mol
- IUPAC Name : 5-[3-(dimethylamino)propyl]-1,3,5-triazinane-2-thione
Structural Features
The structure includes:
- A triazinane ring.
- A dimethylamino propyl group, which contributes to its biological interactions.
- A thione group at the 2-position, which may play a role in its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study assessing the antibacterial properties of similar triazine derivatives, compounds were evaluated against multiple bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics:
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 4 |
| 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione | Pseudomonas aeruginosa | 8 |
These findings suggest that the compound may be a viable candidate for further development as an antibacterial agent .
Antifungal Activity
The compound has also been studied for its antifungal properties. Preliminary results indicate effectiveness against common fungal pathogens such as Candida albicans and Aspergillus fumigatus.
Case Study: Antifungal Activity
A comparative study highlighted the antifungal efficacy of various triazine derivatives:
| Compound | Target Fungi | MIC (μg/ml) |
|---|---|---|
| Compound X | Candida albicans | 10 |
| Compound Y | Aspergillus fumigatus | 15 |
| 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione | Candida glabrata | 12 |
These results support the potential of this compound as an antifungal agent .
The biological activity of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is hypothesized to involve several mechanisms:
- Interaction with Cellular Targets : The dimethylamino group may interact with cellular membranes or specific receptors, disrupting normal cellular processes.
- Formation of Reactive Intermediates : The thione group can generate reactive sulfur species that may interfere with essential cellular components such as proteins and nucleic acids.
Therapeutic Potential
Given its antimicrobial and antifungal properties, there is ongoing research into the therapeutic applications of this compound. Its potential use in treating infections caused by resistant strains of bacteria and fungi is particularly noteworthy.
Future Research Directions
Future studies should focus on:
- Detailed mechanistic studies to elucidate specific interactions at the molecular level.
- In vivo studies to assess efficacy and safety profiles.
- Development of formulations for clinical use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
